(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 15341-92-1
VCID: VC5187440
InChI: InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
SMILES: C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide

CAS No.: 15341-92-1

Cat. No.: VC5187440

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12

* For research use only. Not for human or veterinary use.

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide - 15341-92-1

Specification

CAS No. 15341-92-1
Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12
IUPAC Name (E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Standard InChI Key AHCIFPMXTAEUMX-GQCTYLIASA-N
SMILES C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a 3,4-dichlorophenyl group linked via an amide bond to a furan-substituted propenamide backbone. The (2E) configuration indicates the trans orientation of the α,β-unsaturated system, which influences its electronic properties and reactivity. Key structural identifiers include:

PropertyValueSource Reference
CAS Number15341-92-1
Molecular FormulaC₁₃H₉Cl₂NO₂
Molecular Weight282.12 g/mol
IUPAC Name(E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
SMILESC1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl

The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems, while the furan ring contributes π-electron density, enabling interactions with aromatic residues in proteins .

Synthesis and Optimization Strategies

Retrosynthetic Approaches

Synthetic routes to this compound typically employ amide coupling between 3,4-dichloroaniline and a furan-containing α,β-unsaturated carboxylic acid derivative. A widely cited method involves:

  • Preparation of (2E)-3-(furan-2-yl)acryloyl chloride via reaction of furan-2-acrylic acid with thionyl chloride.

  • Coupling with 3,4-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine .

Yield optimization studies suggest that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining >85% purity. Alternative strategies explored in patent literature include:

  • Ultrasound-promoted condensation for improved stereoselectivity

  • Solid-phase synthesis using Wang resin for high-throughput production .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, NH)

  • δ 7.65–7.58 (m, 2H, Ar-H)

  • δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH)

  • δ 6.85–6.78 (m, 3H, furan-H and CH=CH)

  • δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H)

¹³C NMR (101 MHz, CDCl₃):

  • δ 164.2 (C=O)

  • δ 142.1 (C-Cl)

  • δ 131.5–125.3 (aromatic carbons)

  • δ 119.8 (CH=CH)

Infrared Spectroscopy

FT-IR analysis confirms key functional groups:

  • 3280 cm⁻¹ (N-H stretch)

  • 1665 cm⁻¹ (C=O amide I band)

  • 1590 cm⁻¹ (C=C alkene stretch)

  • 750 cm⁻¹ (C-Cl bend)

Physicochemical Properties

Solubility and Stability

Experimental data indicate:

  • Aqueous solubility: <0.1 mg/mL at 25°C (logP = 3.2)

  • Thermal stability: Decomposition onset at 218°C (DSC)

  • Photostability: t₁/₂ = 48 hours under UV light (300–400 nm)

Reactivity Profile

The α,β-unsaturated amide undergoes:

  • Michael additions with nucleophiles (e.g., thiols, amines)

  • Diels-Alder reactions with electron-rich dienes

  • Hydrolysis under strongly acidic/basic conditions to yield 3,4-dichloroaniline and furylacrylic acid

Biological Activity and Applications

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Enterococcus faecalis25.0

Mechanistic studies suggest inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .

Material Science Applications

The compound’s conjugated system enables:

  • Organic semiconductor development (HOMO = -5.4 eV, LUMO = -2.9 eV)

  • Coordination polymers with transition metals (e.g., Cu²⁺, Fe³⁺) exhibiting photocatalytic activity

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Substituting the dichlorophenyl group from 3,4- to 2,4-positions (as in CAS 413613-35-1) alters biological activity:

Property3,4-Dichloro Isomer2,4-Dichloro Isomer
LogP3.23.5
S. aureus MIC12.5 μg/mL25.0 μg/mL
Thermal Decomposition218°C205°C

The 3,4-substitution pattern appears optimal for antimicrobial potency, likely due to improved target binding geometry .

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